1-(4-Hydroxyphenyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

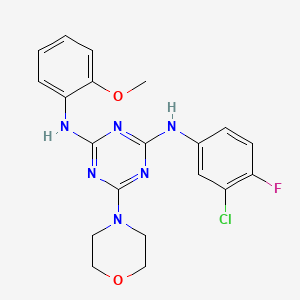

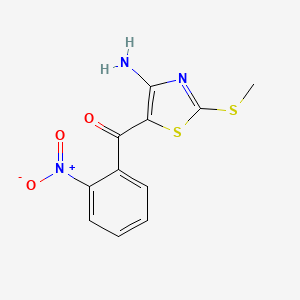

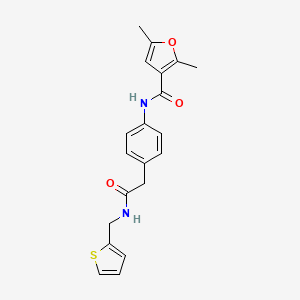

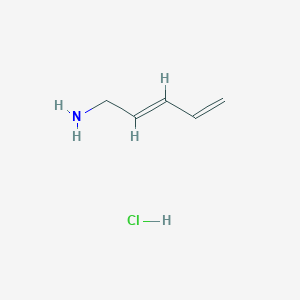

“1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOc1ccc(cc1)N2CC(=O)NC2=O . The InChI code for the compound is 1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-5,12-13H,(H,10,14) . Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 192.17 .Applications De Recherche Scientifique

Understanding Tyrosine Pathway Disorders

Nitisinone, an herbicide, has been identified as a licensed treatment for hereditary tyrosinaemia type 1 (HT-1) due to its ability to disrupt tyrosine metabolism by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mechanism opens the door for potential treatments for other disorders of tyrosine metabolism, such as alkaptonuria (AKU), a rare disease leading to severe, early-onset osteoarthritis. Nitisinone's safety profile and few reported side effects highlight its potential for broader applications in treating metabolic disorders (Lock, Ranganath, & Timmis, 2014).

Investigating Urinary p-Hydroxyphenylpyruvate in Tyrosine Aminotransferase Deficiency

Research into the renal clearance of p-hydroxyphenylpyruvic acid in a patient with tyrosine aminotransferase deficiency has provided insights into the metabolism and excretion patterns of this compound. The study indicates net tubular secretion of p-hydroxyphenylpyruvic acid and its possible extra-renal and extra-hepatic origin in patients with tyrosinemia and phenylketonuria (Kennaway, Buist, & Fellman, 1972).

Exploring Macromolecular Adduct Formation

Research into macromolecular adduct formation and metabolism of heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), at low doses in humans and rodents has provided significant insights. It highlighted the dose-dependent nature of protein and DNA adduct levels in rodents, and the fact that human exposure levels may be higher compared to equivalent doses in rodents. This study emphasized the need to understand the human response to heterocyclic amine exposure more accurately, considering the differences in metabolite profiles between humans and rodents (Turteltaub, Dingley, Curtis, Malfatti, Turesky, Garner, Felton, & Lang, 1999).

Investigating Neurotoxicity in Antibacterial Agents

A study on Linezolid, a synthetic antibacterial agent, reported instances of probable central and peripheral Linezolid-induced neurotoxicity. The study documented cases of peripheral neuropathy and transient encephalopathy, suggesting the need for close neurological monitoring in prolonged Linezolid therapy, especially when combined with serotonin reuptake inhibitors or antihistamines (Ferry, Ponceau, Simón, Issartel, Petiot, Boibieux, Biron, Chidiac, & Peyramond, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-4,12H,5H2,(H,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSRHILLPJYTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

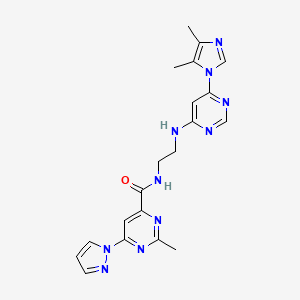

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)

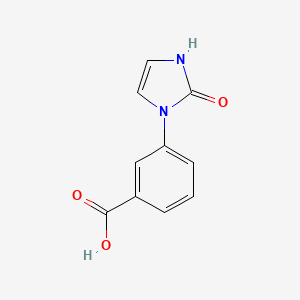

![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)